molecular formula C15H10BrNO4 B5879045 4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one

4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one

Cat. No. B5879045
M. Wt: 348.15 g/mol
InChI Key: BXYWHFXAKYZVIY-DHZHZOJOSA-N
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Description

4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one, also known as BMF, is a synthetic compound that belongs to the family of oxazolone derivatives. BMF has been extensively studied due to its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. Studies have shown that 4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of tumor cell growth, the suppression of inflammation, and the inhibition of microbial growth. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and potential therapeutic applications. However, its solubility in water is limited, which may pose challenges for certain experiments. Additionally, further studies are needed to fully elucidate its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one. These include the development of novel therapeutic agents based on 4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one, the identification of its specific molecular targets, and the investigation of its potential applications in other fields, such as agriculture and food science. Further studies are also needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and formulation for use in various applications.

Synthesis Methods

The synthesis of 4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one can be achieved through a multi-step reaction process involving the condensation of 3-bromo-4-methoxybenzaldehyde and 2-furylamine, followed by cyclization with chloroacetic acid and sodium hydroxide. The final product is obtained through acid-catalyzed cyclization of the intermediate compound.

Scientific Research Applications

4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO4/c1-19-12-5-4-9(7-10(12)16)8-11-15(18)21-14(17-11)13-3-2-6-20-13/h2-8H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYWHFXAKYZVIY-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

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